Cas no 2639374-19-7 (rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid)

rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2639374-19-7
- EN300-27782806
- rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid
- rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid
-
- インチ: 1S/C16H21NO4/c1-11-9-17(12(2)8-14(11)15(18)19)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12-,14+/m1/s1
- InChIKey: MDCUKQKPCZZROP-BZPMIXESSA-N
- ほほえんだ: OC([C@H]1C[C@@H](C)N(C(=O)OCC2C=CC=CC=2)C[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 291.14705815g/mol
- どういたいしつりょう: 291.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782806-0.5g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 0.5g |
$1536.0 | 2025-03-19 | |
Enamine | EN300-27782806-0.1g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 0.1g |
$1408.0 | 2025-03-19 | |
Enamine | EN300-27782806-5.0g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 5.0g |
$4641.0 | 2025-03-19 | |
Enamine | EN300-27782806-1.0g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 1.0g |
$1599.0 | 2025-03-19 | |
Enamine | EN300-27782806-2.5g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 2.5g |
$3136.0 | 2025-03-19 | |
Enamine | EN300-27782806-0.05g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 0.05g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-27782806-0.25g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 0.25g |
$1472.0 | 2025-03-19 | |
Enamine | EN300-27782806-10g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 10g |
$6882.0 | 2023-09-09 | ||
Enamine | EN300-27782806-10.0g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 95.0% | 10.0g |
$6882.0 | 2025-03-19 | |
Enamine | EN300-27782806-1g |
rac-(2R,4S,5S)-1-[(benzyloxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid |
2639374-19-7 | 1g |
$1599.0 | 2023-09-09 |
rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acidに関する追加情報
Research Briefing on rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid (CAS: 2639374-19-7)
In recent years, the compound rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid (CAS: 2639374-19-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and infectious diseases. The stereochemical complexity of this compound, characterized by its (2R,4S,5S) configuration, plays a pivotal role in its biological activity and synthetic utility.
Recent studies have focused on optimizing the synthetic routes for rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis approach utilizing enzymatic resolution, achieving an enantiomeric excess (ee) of >98%. This advancement addresses previous challenges in obtaining high-purity stereoisomers, which is critical for pharmacological applications where stereochemistry significantly impacts drug efficacy and safety profiles.
The pharmacological potential of this compound has been explored in multiple research programs. Notably, its structural motif has been incorporated into protease inhibitor scaffolds targeting SARS-CoV-2 main protease (Mpro), as reported in a Nature Communications study (2024). The dimethylpiperidine core demonstrates optimal spatial arrangement for binding to the S1' pocket of Mpro, with the benzyloxycarbonyl group providing necessary hydrophobic interactions. These findings suggest promising applications in antiviral drug development.
Structural-activity relationship (SAR) studies have revealed that modifications at the 4-carboxylic acid position of rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid can significantly alter biological properties. A recent Bioorganic & Medicinal Chemistry paper (2024) demonstrated that conversion to amide derivatives enhances blood-brain barrier permeability, making these analogs attractive candidates for central nervous system (CNS) drug development. This is particularly relevant for neurodegenerative disease research, where the compound's scaffold shows affinity for σ receptors.
From a chemical biology perspective, the compound has been utilized as a versatile building block in diversity-oriented synthesis. Its rigid piperidine core with multiple stereocenters serves as an excellent template for constructing complex molecular architectures. Recent work published in Angewandte Chemie (2024) employed this intermediate in the synthesis of spirocyclic compounds with demonstrated activity against drug-resistant bacterial strains, highlighting its potential in addressing antimicrobial resistance challenges.
Ongoing research continues to explore the full therapeutic potential of rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid and its derivatives. Current investigations include its application in targeted protein degradation (PROTACs) and as a chiral auxiliary in asymmetric synthesis. The compound's unique structural features and demonstrated biological activities position it as a valuable asset in medicinal chemistry and drug discovery pipelines.
2639374-19-7 (rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid) 関連製品
- 2580254-64-2(2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)
- 1093396-57-6(1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid)
- 5084-46-8(6-methylnaphthalene-2-carbaldehyde)
- 1073353-50-0(5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1021090-31-2(N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide)
- 1597875-54-1(Cyclohexane, 1-(chloromethyl)-1-[2-(methylthio)ethyl]-)
- 866143-68-2(2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol)
- 1805313-12-5(5-(Difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)
- 2034603-86-4(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)
- 2172621-85-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)




